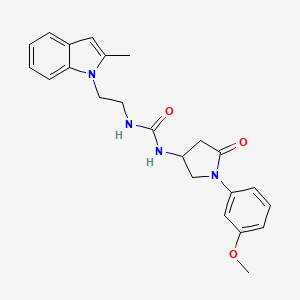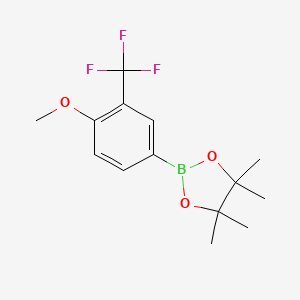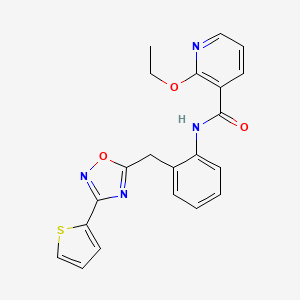
1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.科学的研究の応用
Synthesis and Evaluation of Heterocyclic Carboxamides
Heterocyclic analogues of known compounds have been synthesized and evaluated as potential antipsychotic agents. These analogues, including pyridine- and thiophene-carboxamides, were assessed for their binding affinity to dopamine and serotonin receptors and their efficacy in behavioral models. Two derivatives exhibited potent activities, suggesting the potential of such heterocyclic carboxamides in therapeutic applications. Further investigation into their selectivity and side effect profiles is warranted to assess their suitability as antipsychotic medications (Norman et al., 1996).
Development of Novel Mycobacterium tuberculosis Inhibitors
A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, showcasing one compound as particularly active. This compound also demonstrated antimycobacterial activity and non-cytotoxicity at relevant concentrations. These findings highlight the potential of piperidine derivatives in the development of new antituberculosis agents, offering a promising avenue for further research in combating tuberculosis infections (Samala et al., 2013).
Anti-Fatigue Effects of Benzamide Derivatives
A novel study on benzamide derivatives, including those based on piperidine, has revealed significant anti-fatigue effects in animal models. These compounds enhanced swimming endurance in mice, surpassing the performance of caffeine. The results suggest a potential application of benzamide derivatives in managing fatigue, although the underlying mechanisms warrant further exploration. This research opens up new possibilities for the development of anti-fatigue therapeutics (Wu et al., 2014).
Anti-Acetylcholinesterase Activity of Piperidine Derivatives
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide moiety significantly increased the activity, with one compound emerging as a potent inhibitor. This compound showed a substantial affinity for AChE over BuChE and effectively increased acetylcholine levels in the brain, indicating its potential as an antidementia agent. This study underscores the therapeutic promise of piperidine derivatives in treating neurodegenerative disorders (Sugimoto et al., 1990).
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a range of effects . For instance, some piperidine derivatives have been evaluated for potential treatment of HIV .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
特性
IUPAC Name |
1-(3-pyridin-2-yloxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-17(22)13-7-10-21(11-8-13)18(23)14-4-3-5-15(12-14)24-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCAKADQMFWJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)
![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)
![2-Methoxyethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2821937.png)

![4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2821942.png)
![3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2821943.png)

![N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821945.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2821947.png)
![2-(benzylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2821948.png)
